molecular formula C14H10ClN3O3S3 B2401514 5-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide CAS No. 302951-89-9

5-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Cat. No.: B2401514
CAS No.: 302951-89-9
M. Wt: 399.88
InChI Key: XYZDCNNTEYNHQM-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a complex organic compound featuring a thiazole ring, a sulfamoyl group, and a thiophene carboxamide moiety. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Thiazole Synthesis: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.

  • Sulfamoylation: The sulfamoyl group can be introduced using sulfamoyl chloride in the presence of a base.

  • Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This often requires the use of specialized equipment and controlled environments to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiazoles or sulfamoyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-Chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide

  • 2-Chloro-N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)acetamide

Uniqueness: 5-Chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and biological activity set it apart from similar compounds.

Properties

IUPAC Name

5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S3/c15-12-6-5-11(23-12)13(19)17-9-1-3-10(4-2-9)24(20,21)18-14-16-7-8-22-14/h1-8H,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZDCNNTEYNHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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